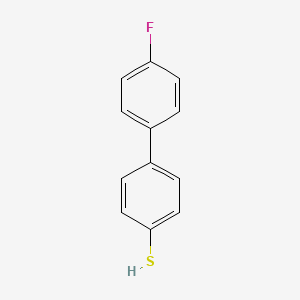

4-(4-Fluorophenyl)thiophenol

Description

Contextualization of Thiophenol and Thioether Functionalities in Chemical Research

Thiophenols and thioethers are fundamental functional groups in organic chemistry, characterized by the presence of a sulfur atom bonded to an aromatic ring and, in the case of thioethers, to an additional organic substituent. sigmaaldrich.comresearchgate.net The sulfur atom in these functionalities imparts unique reactivity. Thiols, or mercaptans, are known for their ability to form strong bonds with metal surfaces, leading to the formation of self-assembled monolayers (SAMs). glpbio.comacs.org This property is extensively utilized in nanoscience and materials science for surface modification. glpbio.com Thioethers, often synthesized from thiophenols, are prevalent in a wide array of pharmaceuticals and natural products. nih.gov They are recognized as important structural motifs in medicinal chemistry due to their contribution to the biological activity of molecules. researchgate.netnih.gov The oxidation of thioethers to sulfoxides and sulfones is a key transformation, although the reaction with hydrogen peroxide under physiological conditions can be slow. acs.org

Significance of Fluorine Substitution in Aromatic Systems within Organic Chemistry

The incorporation of fluorine into aromatic compounds has a profound impact on their properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution within a molecule. nih.gov This electronic effect can influence a compound's acidity, basicity, and reactivity. nih.gov In the context of medicinal chemistry, fluorine substitution is a widely used strategy to enhance a drug's metabolic stability, lipophilicity, and bioavailability. numberanalytics.comnih.govsmolecule.com By blocking sites susceptible to metabolic oxidation, fluorine atoms can prolong the therapeutic effect of a drug. nih.gov Furthermore, the introduction of fluorine can lead to materials with improved thermal stability and chemical resistance. numberanalytics.com

Overview of 4-(4-Fluorophenyl)thiophenol within the Landscape of Biphenyl (B1667301) and Sulfanyl Compounds

This compound is a bifunctional molecule that combines the structural features of a biphenyl, a thiophenol, and a fluorinated aromatic ring. This unique combination of functionalities makes it a subject of interest in various chemical disciplines. The biphenyl core provides a rigid and extended aromatic system, a common scaffold in materials science and drug design. rsc.org The thiophenol group allows for reactions typical of thiols, such as the formation of thioethers and disulfides. smolecule.comontosight.ai The fluorine atom on one of the phenyl rings introduces the property-modulating effects discussed previously, influencing the molecule's electronic character and potential biological activity. numberanalytics.comnih.gov The synthesis of related compounds, such as 2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone, involves the formation of a thioether linkage from 4-fluorothiophenol (B130044). smolecule.com

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 4-Fluorothiophenol | C6H5FS | 128.17 | A key intermediate in the synthesis of various compounds, including anticancer drugs. nih.govlookchem.com |

| Biphenyl-4-thiol | C12H10S | 186.27 | Forms self-assembled monolayers and is used in nanolithography. glpbio.combiosynth.com |

| 1,2-Bis(4-fluorophenyl)disulfane | C12H8F2S2 | 266.32 | A disulfide derivative of 4-fluorothiophenol. nih.gov |

| This compound | C12H9FS | 204.26 | The subject of this article, combining features of the above compounds. |

Detailed Research Findings

Research into compounds structurally related to this compound provides insights into its potential reactivity and applications. For instance, the synthesis of 4-fluorothiophenol, a precursor, can be achieved with high purity and yield through the reduction of 4-fluorobenzenesulphonyl chloride. google.com Another method involves the reduction of 4,4'-difluorodiphenyl disulfide. google.com Thiochroman-4-ones, which can be synthesized from thiophenol and cinnamic acid derivatives, are another class of related sulfur-containing heterocycles. nih.gov The synthesis of N-(4-fluorophenyl) derivatives of benzothiazoles has also been reported, highlighting the utility of the 4-fluorophenyl motif in constructing complex heterocyclic systems. rsc.org

The formation of thioethers from thiophenols is a well-established reaction. For example, the reaction of 4-fluorothiophenol with an appropriate alkylating agent under basic conditions is a key step in the synthesis of more complex molecules. smolecule.com Palladium-catalyzed cross-coupling reactions are also employed for the synthesis of aryl thioethers from aryl halides and thiols. nih.gov

The presence of the fluorine atom in these molecules is crucial. In many pharmaceutical compounds, a fluorine atom on an aromatic ring can prevent metabolic oxidation, thereby improving the drug's pharmacokinetic profile. nih.gov The synthesis of various fluorinated biphenyls, often via Suzuki-Miyaura cross-coupling reactions, is an active area of research due to their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and liquid crystals. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHDKANLOZASGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374659 | |

| Record name | 4-(4-Fluorophenyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200958-13-0 | |

| Record name | 4-(4-Fluorophenyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Potential of 4 4 Fluorophenyl Thiophenol

Oxidative Transformations of the Thiol Moiety

The thiol group is readily susceptible to oxidation, leading to a range of sulfur-containing functional groups with different oxidation states. These transformations are fundamental in synthetic organic chemistry for the preparation of various sulfoxides, sulfones, and disulfides.

The oxidation of thiols to sulfoxides represents a common and important transformation in organic synthesis. This can be achieved using a variety of oxidizing agents. For instance, an oxidative dehydrogenative coupling of thiols with alkanes has been shown to provide an efficient route to sulfoxides through direct C(sp³)–H bond functionalization. organic-chemistry.org This method is noted for its use of readily available reagents and high efficiency. organic-chemistry.org Mechanistic studies suggest a radical pathway is involved in this transformation. organic-chemistry.org

Another established method for the oxidation of aryl sulfides to sulfoxides is the use of sodium metaperiodate. orgsyn.org While this method is typically applied to sulfides, it highlights a general strategy for the controlled oxidation of sulfur. The reaction is often carried out at low temperatures to prevent overoxidation to the corresponding sulfone. orgsyn.org

| Method | Reagents | Key Features |

|---|---|---|

| Oxidative Dehydrogenative Coupling | Alkanes, CuCl₂, Benzoyl Peroxide (BPO) | Direct C(sp³)–H functionalization, radical pathway. organic-chemistry.org |

| Periodate Oxidation | Sodium metaperiodate | Controlled oxidation, often requires low temperatures. orgsyn.org |

Further oxidation of the thiol or the intermediate sulfoxide yields the corresponding sulfone. Heteroaromatic sulfones have been identified as a class of thiol-selective reagents. nih.gov The synthesis of sulfones from thiols can be achieved through various oxidative methods. While direct, controlled oxidation of thiols to sulfones can be challenging due to the intermediate sulfoxide, strong oxidizing agents can facilitate this transformation.

In some cases, the transformation of thiosulfonates can lead to the formation of sulfones. nih.gov This indicates an alternative pathway to access these higher oxidation state sulfur compounds.

The oxidation of thiols to disulfides is a common and facile reaction. This transformation is a key process in both chemical synthesis and biological systems. A variety of methods have been developed for the oxidative dimerization of thiols.

One straightforward approach involves the use of iodine in a suitable solvent system, such as wet acetonitrile (B52724). researchgate.net This method is often efficient and proceeds under mild conditions. researchgate.net The conversion of thiols to their corresponding disulfides is an important reaction, and numerous reagents have been developed to achieve this without over-oxidation to sulfoxides and sulfones. researchgate.net

Photocatalytic methods have also been employed for the oxidative coupling of thiophenol derivatives to disulfides. researchgate.net For example, using TiO₂ as a heterogeneous photocatalyst can facilitate this reaction. researchgate.net Furthermore, a radical-mediated pathway using N-anomeric amides has been shown to efficiently convert thiols to disulfides under mild, additive-free conditions. nih.gov

| Method | Reagents/Conditions | Key Features |

|---|---|---|

| Iodine-mediated Oxidation | Iodine, wet acetonitrile | Mild and efficient. researchgate.net |

| Photocatalysis | TiO₂, visible light | Heterogeneous catalysis. researchgate.net |

| Radical Coupling | N-anomeric amide | Mild, additive-free, radical pathway. nih.gov |

Reductive Conversions to Alternative Sulfur-Containing Species

The disulfide bond in 4,4'-difluorodiphenyl disulfide, the dimer of 4-(4-Fluorophenyl)thiophenol, can be readily reduced back to the corresponding thiol. A common and effective method for this reduction is the use of sodium borohydride in a suitable solvent. google.comgoogle.com This process is often quantitative and is a key step in the synthesis of 4-fluorothiophenol (B130044) from its disulfide precursor. nih.gov The reduction is typically carried out in a water-miscible inert organic solvent. google.com

Nucleophilic Substitution Reactions Involving the Fluorine Atom or Thiol Group

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of aromatic chemistry. nih.gov In the context of this compound, both the fluorine atom and the thiol group can potentially participate in such reactions. The reactivity in SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring. nih.govnih.gov

The thiol group, or more specifically the thiolate anion, is a potent nucleophile and can participate in various substitution reactions. For instance, the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid demonstrates the nucleophilic character of the thiol. nih.gov

Electrophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the case of this compound, the biphenyl system presents multiple sites for electrophilic attack. The directing effects of the existing substituents, the fluorine atom and the thiol group, will govern the regioselectivity of these reactions.

Generally, sulfur-containing substituents can act as activating groups and direct incoming electrophiles to the ortho and para positions. Thiophene, a related sulfur-containing heterocycle, is known to be more reactive than benzene in EAS reactions, with substitution occurring preferentially at the 2-position. pearson.com While this compound is not a heterocycle, the activating nature of the sulfur atom is a relevant consideration. A mild and efficient two-step procedure to introduce a thiol group onto an aromatic substrate involves an initial electrophilic substitution followed by dealkylation, highlighting the reactivity of aromatic systems towards sulfur electrophiles. mdma.ch

Compound Index

| Compound Name |

|---|

| This compound |

| 4,4'-Difluorodiphenyl disulfide |

| Sodium borohydride |

| Sodium metaperiodate |

| Copper(II) chloride |

| Benzoyl peroxide |

| Iodine |

| Titanium dioxide |

| Cyclopropylboronic acid |

| Thiophene |

Radical-Mediated Pathways and Photoredox Catalysis in Conjugate Systems

The sulfur-hydrogen bond in this compound is susceptible to homolytic cleavage, enabling its participation in a variety of radical-mediated reactions. The resulting 4-(4-fluorophenyl)thiyl radical is a versatile intermediate that can engage in numerous transformations, particularly in the formation of carbon-sulfur bonds. nih.govrsc.org These reactions are often initiated by light, heat, or a radical initiator.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating thiyl radicals from thiophenols under mild conditions. nih.govmdpi.com In these systems, a photocatalyst absorbs visible light and becomes excited. This excited state can then engage in a single-electron transfer (SET) with the thiophenolate anion of this compound to generate the corresponding thiyl radical. cam.ac.uk This radical can then participate in various synthetic transformations.

One of the most prominent applications of thiyl radicals is in thiol-ene and thiol-yne "click" reactions, which involve the addition of the S-H bond across an alkene or alkyne, respectively. mdpi.comnih.gov These reactions are characterized by their high efficiency, atom economy, and tolerance of a wide range of functional groups. The radical hydrothiolation of alkenes with thiophenols can be mediated by atmospheric oxygen, avoiding the need for metal catalysts. researchgate.net For instance, the visible-light-promoted coupling of thiols with alkenes can proceed without a catalyst, forming an electron donor-acceptor (EDA) complex between the disulfide (formed in situ) and the alkene to generate β-hydroxysulfides. acs.orgnih.gov

Thiophenols, including derivatives like this compound, can also act as organocatalysts in visible-light photoredox reactions. dlut.edu.cnnih.gov For example, they have been shown to catalyze the decarboxylative couplings of N-(acetoxy)phthalimides effectively. dlut.edu.cnnih.gov Furthermore, dual catalytic systems combining an organic photoredox catalyst with a nickel catalyst have been successfully employed for C-S cross-coupling reactions, linking aryl thiols with aryl bromides in good to excellent yields under mild conditions. nih.gov

The formation of an ion-pair charge-transfer (IPCT) complex between an in situ-generated iminium ion and a thiophenolate anion provides another pathway for radical generation. cam.ac.uk Upon irradiation with visible light, this complex can undergo an intermolecular SET to form an α-amino radical and a thiyl radical, which can then be harnessed in multicomponent coupling reactions. cam.ac.uk

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiol-Ene Reaction | Thiophenol, Alkene | Visible Light, Phenylglyoxylic acid | anti-Markovnikov Alkyl Thioether | mdpi.com |

| C-S Cross-Coupling | Thiophenol, Aryl Bromide | Phenoxazine PC, NiCl₂·glyme, Visible Light | Aryl Thioether | nih.gov |

| Decarboxylative Coupling | N-(acetoxy)phthalimide | 4-(Trifluoromethyl)thiophenol, Visible Light | Decarboxylated Coupled Product | dlut.edu.cnnih.gov |

| Synthesis of β-hydroxysulfides | Thiophenol, Styrene | DABCO, Blue LED, Air | β-hydroxysulfide | acs.orgnih.gov |

General Strategies for Functional Group Derivatization

The thiol group of this compound is a versatile functional handle that allows for a wide array of chemical transformations, leading to the synthesis of various sulfur-containing compounds. These derivatization strategies are crucial for creating molecules with tailored electronic and structural properties for applications in materials science and medicinal chemistry.

Oxidative Coupling to Disulfides: One of the most fundamental reactions of thiols is their oxidation to disulfides. The photooxidative coupling of para-substituted thiophenol derivatives to their corresponding disulfides can be achieved by irradiation, often in the presence of a photocatalyst like TiO2 or under aerobic conditions. researchgate.net This method is considered a clean, safe, and economical alternative to using metal-containing oxidants. researchgate.net The reaction proceeds via the formation of a thiyl radical, which then dimerizes. For para-substituted thiophenols, the reaction outcome can be influenced by the pH and the excitation wavelength. researchgate.net

Synthesis of Thioethers (Sulfides): Thioethers can be readily synthesized from this compound through several methods. The most common approach is the C–S cross-coupling reaction between the thiol and an organohalide. taylorandfrancis.com Transition-metal catalysis, particularly with copper or palladium, has significantly advanced these methods, allowing for milder reaction conditions. scribd.comorganic-chemistry.org An alternative to foul-smelling thiols is the use of S-transfer reagents like thiourea in reactions with organic halides. taylorandfrancis.com Additionally, the radical-mediated thiol-ene reaction with alkenes provides a highly efficient, atom-economical route to thioethers, often with anti-Markovnikov selectivity. researchgate.netunito.it

Synthesis of Vinyl Sulfides: The addition of this compound to alkynes, known as the thiol-yne reaction, is a primary method for synthesizing vinyl sulfides. mdpi.comnih.gov This reaction can be promoted by radicals, bases, or transition metals, which influence the regio- and stereoselectivity of the product (Markovnikov vs. anti-Markovnikov, E vs. Z isomers). nih.govnih.govchemrxiv.org For instance, copper-catalyzed systems have been shown to be effective in the hydrothiolation of activated alkynes. nih.gov

Formation of Heterocycles: The nucleophilic nature of the sulfur atom in this compound enables its use in the synthesis of sulfur-containing heterocycles. A notable example is the synthesis of 2-substituted benzothiazoles from thiophenols and nitriles under visible-light photoredox catalysis. rsc.org This reaction proceeds through sequential C–S and C–N bond formations. rsc.org

| Derivative | Reaction Type | Reagents | Conditions | Reference |

|---|---|---|---|---|

| Diaryl Disulfide | Photooxidative Coupling | Thiophenol derivative | Irradiation (light), aerobic | researchgate.net |

| Aryl Thioether | C-S Cross-Coupling | Thiophenol, Aryl Iodide | CuI, K₂CO₃, DMF | organic-chemistry.org |

| Alkyl Aryl Thioether | Thiol-Ene Reaction | Thiophenol, Alkene | Atmospheric O₂, metal-free | researchgate.net |

| Vinyl Sulfide (B99878) | Thiol-Yne Reaction | Thiophenol, Alkyne | CuNPs/TiO₂, base | nih.gov |

| 2-Substituted Benzothiazole | Cyclization | Thiophenol, Nitrile | Eosin Y, Visible Light, Air | rsc.org |

Catalytic Applications of 4 4 Fluorophenyl Thiophenol and Its Derivatives

Polymerization Catalysis Utilizing Fluorophenyl-Containing Complexes

Complexes incorporating fluorophenyl-containing ligands have shown significant promise in the field of polymerization catalysis. The electron-withdrawing nature of the fluorine atom can modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and the properties of the resulting polymers.

Tin(IV) porphyrin complexes featuring fluorinated aryl groups have been synthesized and investigated as catalysts for polymer synthesis. Specifically, tin tetrakis(4-fluorophenyl) porphyrin has been prepared by reacting butyltin trichloride (B1173362) with tetrakis(4-fluorophenyl) porphyrin. kocaeli.edu.tr These novel single-site catalysts have demonstrated high efficiency in polymerization reactions. The presence of the fluorophenyl groups on the porphyrin ligand is crucial for the catalytic performance.

The tin tetrakis(4-fluorophenyl) porphyrin complex has proven to be a highly effective catalyst for the ring-opening polymerization of ε-caprolactone. kocaeli.edu.tr This catalytic system efficiently produces polycaprolactone, a biodegradable polyester (B1180765) with numerous applications. The catalytic activity of this complex highlights the potential of fluorophenyl-containing porphyrin systems in the controlled synthesis of polymers.

Below is a table summarizing the catalytic activity of Tin(IV) Tetrakis(4-fluorophenyl) Porphyrin in ε-Caprolactone Polymerization.

| Catalyst | Monomer | Polymer | Characterization Methods | Catalytic Effectiveness |

| Tin tetrakis(4-fluorophenyl) porphyrin | ε-caprolactone | Polycaprolactone | ¹H NMR, ¹³C NMR, Gel Permeation Chromatography | Very effective kocaeli.edu.tr |

Redox Catalysis in Diverse Organic Transformations

Derivatives of 4-(4-Fluorophenyl)thiophenol have been implicated in redox catalysis, participating in electron transfer processes that facilitate a variety of organic transformations. The ability of the thiol group to undergo oxidation to a disulfide and the influence of the fluorophenyl moiety are key to these applications.

While the oxidation of thiols to disulfides is a fundamental transformation, the specific role of this compound or its disulfide as a catalyst for this process is not extensively documented in the reviewed literature. Typically, this compound and its derivatives act as substrates in such oxidation reactions. The reversible thiol-disulfide redox couple is a key feature of their chemistry, often exploited in various chemical and biological systems. nih.govdlut.edu.cn

Thiophenol derivatives have emerged as effective organocatalysts in visible-light photoredox reactions for the formation of carbon-carbon (C-C) bonds. Research has shown that simple, commercially available thiophenols can catalyze decarboxylative coupling reactions of N-(acetoxy)phthalimides. nih.govrsc.org In these studies, 4-(trifluoromethyl)thiophenol, a close analog of this compound, exhibited optimal catalytic activity. nih.govrsc.org This suggests that the electronic properties of the fluorinated arylthiol are crucial for the photoredox catalytic cycle. These reactions proceed efficiently at room temperature without the need for a traditional metal photocatalyst, offering an environmentally friendly approach to C-C bond formation. nih.govrsc.org

The general mechanism involves the thiophenol catalyst initiating a single-electron transfer (SET) process under visible light irradiation, leading to the formation of radical intermediates that subsequently form the C-C bond.

The application of this compound and its derivatives as catalysts for photoredox C-P bond formation is an emerging area. While visible-light-mediated methods for C-P bond formation have been developed using various photoredox catalysts, the specific contribution of this compound in these transformations is a subject of ongoing research. sci-hub.sekaust.edu.sanih.gov

The table below summarizes the research findings on thiophenol-catalyzed photoredox C-C bond formation.

| Catalyst | Reaction Type | Key Findings |

| 4-(trifluoromethyl)thiophenol | Decarboxylative C-C bond coupling | Optimal catalytic activity among tested thiophenols nih.govrsc.org |

| Thiophenols | Visible-light photoredox catalysis | Effective organocatalysts, no metal photocatalyst required nih.govrsc.org |

Theoretical and Computational Investigations of 4 4 Fluorophenyl Thiophenol Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. These methods allow for the detailed analysis of molecular structure, stability, and reactivity.

The energy required to rotate one ring relative to the other is known as the torsional or rotational barrier. Calculating these barriers is critical for understanding the molecule's flexibility. For related heterocyclic oligomers, these barriers are typically in the range of 2 to 4 kcal/mol. nsf.gov DFT calculations have been shown to be effective in determining these energy profiles. For instance, benchmarking studies on substituted biphenyls found that DFT functionals that include corrections for dispersive interactions, such as B3LYP-D and B97-D, provide results that are highly accurate when compared to experimental data. rsc.org These studies underscore the importance of attractive dispersive forces between substituents in determining the stability of both ground and transition states during torsional isomerization. rsc.org

Table 1: Representative Rotational Barrier Heights in Biaryl Systems

| Compound System | Rotational Barrier (kcal/mol) | Computational Method Reference |

|---|---|---|

| 2,2'-bithiophene | ~2 | CCSD(T) nsf.gov |

| 2,2'-bifuran | ~4 | CCSD(T) nsf.gov |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—quantify the chemical reactivity and stability of a molecule. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.comnih.gov Other important descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.govajchem-a.com These parameters are calculated from the HOMO and LUMO energies using the following relationships: ajchem-a.com

Ionization Potential (I): I = -EHOMO

Electron Affinity (A): A = -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Studies on various thiophene and fluorophenyl derivatives have shown that substituents can significantly modulate these electronic properties. For example, the introduction of nitro groups tends to lower the HOMO-LUMO gap, suggesting increased reactivity. nih.gov Quantum chemical calculations on thiophenyl-chalcone derivatives indicated that the strongest antioxidant compounds possessed the lowest LUMO energies and the highest electrophilicity index values. dergipark.org.tr

Table 2: Calculated Global Reactivity Descriptors for Representative Thieno[2,3-d]pyrimidine Analogues

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

|---|---|---|---|---|

| Analogue 4a | - | - | 3.75 | nih.gov |

| Analogue 4b | - | - | 3.70 | nih.gov |

| Analogue 4c (nitro-substituted) | - | - | 3.18 | nih.gov |

| Analogue 4g | - | - | 3.78 | nih.gov |

Molecular Docking and Computational Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as an analogue of 4-(4-fluorophenyl)thiophenol, might interact with the active site of a protein target. The strength of this interaction is quantified by a scoring function, which typically estimates the binding affinity in units of kcal/mol.

Several studies have demonstrated the utility of docking for fluorophenyl-containing compounds. In one study, a pyrimidine carboxaldehyde derivative containing a 4-(4-fluorophenyl) moiety was evaluated for its biological potential. Docking simulations showed notable binding affinities with the target proteins CYP2C9 and APOA1, yielding binding energies of -6.25 kcal/mol and −6.45 kcal/mol, respectively. sciety.org

In another investigation, new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were synthesized and docked against cyclooxygenase enzymes COX-1 and COX-2. zsmu.edu.uanih.gov The docking scores for the most promising compounds ranged from –6.672 to –7.843 kcal/mol, indicating a high potential for binding and inhibition. zsmu.edu.ua These in silico results are crucial for prioritizing compounds for further experimental testing. nih.gov

Table 3: Predicted Binding Affinities for 4-Fluorophenyl Analogues

| Compound Analogue | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 4-(4-Fluorophenyl)-pyrimidine carboxaldehyde | CYP2C9 | -6.25 sciety.org |

| 4-(4-Fluorophenyl)-pyrimidine carboxaldehyde | APOA1 | -6.45 sciety.org |

| 5-(2-bromo-4-fluorophenyl)-1,2,4-triazole derivative (2e) | COX-1 | -7.843 zsmu.edu.ua |

| 5-(2-bromo-4-fluorophenyl)-1,2,4-triazole derivative (2g) | COX-1 | -7.796 zsmu.edu.ua |

| (4-fluorophenyl)methanone pyrazole derivatives | Liver alcohol dehydrogenase | -8.8 to -9.3 unar.ac.id |

Mechanistic Studies and Computational Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify transient intermediates, and calculate the activation energies of transition states. chemrxiv.org This provides a level of detail that is often inaccessible through experimental methods alone.

For sulfur-containing compounds, DFT calculations have been used to provide comprehensive pictures of reaction mechanisms. For instance, the reactions of elemental sulfur and polysulfides with nucleophiles were studied using the ωB97X-D DFT functional. chemrxiv.org These calculations helped to validate the long-proposed Foss-Bartlett hypothesis as the most likely nucleophilic decomposition pathway and revealed that unimolecular cyclization is often the most favorable decomposition route for long polysulfide intermediates. chemrxiv.org

In the context of forming sulfur-containing heterocycles, quantum chemical calculations have been used to study the mechanism of dihydrothiophene synthesis. One proposed pathway involved a Michael-type addition followed by an intramolecular SN2 substitution. nih.gov DFT calculations were employed to map this reaction, identifying the relevant transition states and intermediates. The activation energy for the key ring-closure step was calculated to be 46.6 kJ/mol for one isomer and 54.5 kJ/mol for another, providing quantitative insight into the reaction's feasibility. nih.gov Such studies are invaluable for understanding how bonds are formed and broken, and for optimizing reaction conditions.

Applications in Advanced Materials Science

Incorporation into Electronic Components

The thiol group in 4-(4-Fluorophenyl)thiophenol allows for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold electrodes. This capability is of significant interest for the development of advanced electronic components. While direct research on this compound in this context is emerging, studies on analogous fluorinated aryl thiols provide a strong indication of its potential.

The formation of SAMs is a versatile strategy for functionalizing surfaces in organic electronics. mdpi.com These monolayers can act as ultrathin gate dielectrics, dopants, or linkers in biosensors. nih.gov For instance, research on pentafluorothiophenol (B1630374) SAMs on silver has shown that fluorination significantly alters the surface electronic properties and molecular orientation compared to non-fluorinated thiophenol. academindex.com The fluorine atoms can modify the work function of the metal surface, which is a critical parameter in tuning the performance of organic field-effect transistors (OFETs). nih.govresearchgate.net

Table 1: Potential Roles of this compound-based SAMs in Electronic Devices

| Application Area | Function of SAM | Potential Advantage |

| Organic Field-Effect Transistors (OFETs) | Interfacial modification layer | Improved charge injection/extraction, reduced contact resistance |

| Molecular Electronics | Active molecular component | Tunable electronic properties through molecular design |

| Biosensors | Surface functionalization for biomolecule immobilization | Controlled and stable attachment of sensing elements |

Formulation of Functional Coatings

The ability of this compound to form robust SAMs also lends itself to the formulation of functional coatings. mdpi.com Such coatings can impart a range of desirable properties to a material's surface, including hydrophobicity, corrosion resistance, and biocompatibility. The fluorinated phenyl group in this compound is expected to create a low-energy, hydrophobic surface, which can be beneficial for applications requiring water repellency or anti-fouling characteristics.

The development of functional coatings is a broad area of materials science, with applications ranging from everyday consumer products to specialized industrial and medical devices. mdpi.com The use of SAMs provides a bottom-up approach to creating highly ordered and precisely defined surface functionalities.

Research into the formulation of coatings often involves the modification of surfaces to achieve specific chemical and physical properties. metu.edu.tr The covalent bond formed between the sulfur atom of the thiol and a metal surface provides a durable anchor for the coating, ensuring its stability under various environmental conditions. While specific studies on coatings formulated directly with this compound are not extensively documented, the principles of SAM formation with similar molecules strongly support this potential application.

Development of Materials with Tailored Optical Properties

Thiophenol derivatives are being investigated for their potential in developing materials with tailored nonlinear optical (NLO) properties. nih.gov These materials are crucial for applications in photonics and optoelectronics, such as optical switching and data storage. nih.gov The NLO response of a material is highly dependent on its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

A study on thiophenol-modified fluorographene derivatives demonstrated that the attached thiol groups can act as electron donors, while the fluorine groups act as electron acceptors, leading to a significant third-order NLO response. nih.gov The structure of this compound, with its electron-withdrawing fluorine atom and the π-conjugated biphenyl (B1667301) system, suggests that it could be a valuable building block for creating new NLO materials.

The synthesis of novel organic molecules with large hyperpolarizabilities is a key area of research in materials science. acrhem.org By incorporating this compound into larger molecular architectures or polymers, it may be possible to design materials with enhanced NLO properties for specific applications.

Table 2: Research Findings on Thiophenol Derivatives in Nonlinear Optics

| Compound/Material | Key Finding | Potential Application | Reference |

| Thiophenol-modified fluorographene | Large third-order nonlinear optical response | Optical limiting | nih.gov |

| Triazole-based thiophenyl derivatives | Significant linear and nonlinear polarizabilities | Optoelectronics | researchgate.net |

Utilization as Protecting Groups in Complex Organic Synthesis

In the realm of complex organic synthesis, particularly in peptide synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. google.com The thiol group of cysteine is highly nucleophilic and requires protection during peptide synthesis.

While a wide variety of thiol protecting groups are known, the specific use of this compound for this purpose is not well-documented in publicly available literature. However, the chemistry of thiols and the principles of protecting group strategy allow for speculation on its potential in this role. An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under mild and specific conditions. thieme-connect.de

The cleavage of a protecting group is a critical step in synthesis. nih.gov For a thiophenyl-based protecting group, cleavage might be achieved through methods that target the sulfur-carbon bond. Further research would be needed to establish the specific conditions for the attachment and removal of a 4-(4-fluorophenyl)thio group and to assess its stability and compatibility with other protecting groups used in complex synthesis. The development of novel protecting groups with unique cleavage conditions is an ongoing area of research in organic chemistry.

Biological and Biomedical Research Applications of 4 4 Fluorophenyl Thiophenol Derivatives

Anticancer Activity Research

The quest for novel and more effective anticancer agents has led researchers to investigate various synthetic compounds, including derivatives of 4-(4-Fluorophenyl)thiophenol. These derivatives have shown considerable promise in targeting cancer cells through different mechanisms.

Investigation of Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been a subject of interest in oncology research for their ability to impede the growth of cancer cells. Studies have shown that certain thiophene derivatives, which incorporate the 4-fluorophenyl moiety, exhibit significant cytotoxic effects against various human cancer cell lines. nih.gov For instance, a series of novel thiophene carboxamide derivatives were synthesized as potential biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). mdpi.com Among these, compounds featuring the characteristic fluorophenyl group were evaluated for their anticancer activity. mdpi.com

One notable derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, has been identified as a highly active compound against the human glioblastoma U-87 cell line. nih.gov In studies, this compound demonstrated a significant reduction in cell viability, by up to 19.6 ± 1.5%, highlighting its potential as a potent anticancer agent. nih.gov In comparison, its analogues with different substituents showed at least two times lower activity. nih.gov The tested compounds were generally found to be more cytotoxic against the U-87 cell line than the triple-negative breast cancer MDA-MB-231 cell line. nih.gov

Another study focused on a thiophene derivative, TP 5, which demonstrated potent activity in inhibiting the growth of HepG2 and SMMC-7721 tumor cell lines. nih.gov The cytotoxicity of a series of six thiophene derivatives was assessed, and TP 5 showed higher activity than the other derivatives and the standard chemotherapy drug, paclitaxel. nih.gov

The research into these compounds underscores the importance of the specific chemical structures in determining their efficacy in cancer cell proliferation inhibition.

Table 1: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity | Source |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Glioblastoma U-87 | Reduced cell viability up to 19.6 ± 1.5% | nih.gov |

| Thiophene Carboxamide Derivative 2b | Hep3B | IC50 = 5.46 µM | mdpi.com |

| Thiophene Carboxamide Derivative 2e | Hep3B | IC50 = 12.58 µM | mdpi.com |

Exploration of Apoptosis Induction Mechanisms

Beyond inhibiting proliferation, a key characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in malignant cells. Research has shown that thiophene derivatives can trigger this process. nih.gov For example, a thiophene carboxylate compound, designated as F8, was found to induce apoptosis in human acute lymphoblastic leukemia cells (CCRF-CEM). nih.gov

The mechanism of action for F8 involves the generation of reactive oxygen species (ROS), which disrupts cellular homeostasis and promotes apoptosis. nih.gov Treatment of CCRF-CEM cells with F8 led to a significant accumulation of ROS. nih.gov This oxidative stress contributes to the permeabilization of the mitochondrial membrane, which in turn activates executioner caspases like caspase-3. nih.gov The activation of caspase-3/7 was confirmed in cells treated with F8, solidifying the evidence that the compound triggers the apoptotic pathway. nih.gov

Other studies have also pointed to the pro-apoptotic potential of related derivatives. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity, and at higher concentrations, they were found to induce apoptosis and inhibit DNA and RNA synthesis in CCRF-CEM cancer cells. ul.ie Similarly, certain guanidine derivatives have been shown to induce apoptosis in cancer cells, causing a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase. mdpi.com These findings suggest that inducing apoptosis is a key mechanism through which these compounds exert their anticancer effects. ul.iemdpi.com

Evaluation of Antimicrobial Properties

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections.

Assessment of Antibacterial Effects

The antibacterial properties of 4-aryl-substituted N-thiolated beta-lactams have been studied, with a focus on how fluorination of the aryl ring affects their activity. nih.gov These compounds represent a unique class of antibacterial agents. nih.gov Increasing the hydrophobicity through fluorine substitution in the C(4) aryl ring has been a key area of investigation to understand its impact on antibacterial efficacy, particularly against bacteria like Staphylococcus aureus. nih.gov

In a different line of research, thiophene derivatives have been identified as having activity against drug-resistant Gram-negative bacteria. nih.gov Starting from anticancer drugs as templates, researchers identified thiophene derivatives with interesting activities against reference strains of Acinetobacter baumannii and Escherichia coli. nih.gov Further chemical modifications, such as adding a 4-chlorophenyl substituent to the amide at position 2 of the thiophene ring, led to more potent compounds. nih.gov For example, certain ortho-derivatives showed a minimum inhibitory concentration (MIC) in E. coli of 8 mg/L. nih.gov Time-kill curve assays demonstrated that these thiophene derivatives had bactericidal effects against colistin-resistant A. baumannii and E. coli. nih.gov

Additionally, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were screened for their antibacterial activity against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of E. coli. mdpi.com The results indicated that these compounds are good antibacterial agents, with some showing a significant zone of inhibition that increased with concentration. mdpi.com

Table 2: Antibacterial Activity of Selected Thiophene Derivatives

| Compound Class/Derivative | Bacterial Strain(s) | Key Finding | Source |

|---|---|---|---|

| 4-Aryl-substituted N-thiolated beta-lactams | Staphylococcus aureus | Fluorination of the aryl ring impacts antibacterial properties. | nih.gov |

| Substituted Thiophene Derivatives | Colistin-Resistant A. baumannii and E. coli | Bactericidal effects observed; MIC as low as 8 mg/L for some derivatives against E. coli. | nih.gov |

Study of Antifungal Efficacy

Derivatives containing the thiophene ring have also demonstrated notable antifungal properties. A study on a series of 4-thioflavonols, which are thio-analogs of flavonols, revealed enhanced antifungal activities compared to their parent flavonol compounds. scirp.org These compounds were found to be active against various fungal strains, including Candida albicans, C. parapsilosis, and C. krusei. scirp.org For instance, one 4-thioflavonol derivative showed a 9 ± 1 mm zone of inhibition against C. albicans, whereas its parent flavonol was inactive. scirp.org

Another study investigated the antifungal activity of a thiophene derivative, 5CN05, both on its own and when incorporated into a microemulsion. nih.gov While the compound itself showed moderate activity against Candida species (MIC = 270–540 μg/mL) and better activity against Cryptococcus neoformans (MIC = 17 μg/mL), its efficacy was significantly enhanced in the microemulsion formulation. nih.gov The microemulsion containing 5CN05 exhibited excellent activity against Candida species (MIC = 70 μg/mL) and C. neoformans (MIC = 2.2 μg/mL). nih.gov

Furthermore, research into 1,2,4-triazole-3-thiol derivatives containing thiophene remnants has identified compounds with selective antimicrobial and antifungal action. zsmu.edu.ua One such derivative, 4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiol, displayed a significant antifungal effect against Candida albicans, with activity approaching that of the reference drug Nystatin. zsmu.edu.ua

Enzyme Inhibition Studies

The specific structural features of this compound derivatives make them suitable candidates for interacting with and inhibiting the activity of various enzymes, which is a cornerstone of modern drug design.

A significant area of research has been the development of inhibitors for p38α mitogen-activated protein kinase (MAPK), an enzyme implicated in inflammatory diseases and cancer. researchgate.net A library of substituted thiophene-based compounds bearing vicinal 4-fluorophenyl and 4-pyridyl rings was designed and synthesized. researchgate.net One such compound, 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine, showed a high binding affinity to the active form of p38α MAPK with a Ki value of 0.6 μM. researchgate.net This demonstrated that the thiophene core is a viable scaffold for developing potent p38α MAPK inhibitors. researchgate.net

In the realm of diabetes research, thiosemicarbazone derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. mdpi.com In one study, a para-fluorophenyl substituted β-d-glucopyranosyl-thiosemicarbazone was identified as a potent inhibitor of glycogen (B147801) phosphorylase, another enzyme relevant to glucose metabolism, with an IC50 value of 5.7 µM. mdpi.com Another derivative in the same broader class, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, was found to be a highly effective DPP-4 inhibitor with an IC50 value of 1.266 ± 0.264 nM, which was more potent than the well-known DPP-4 inhibitor sitagliptin (IC50 = 4.380 ± 0.319 nM). mdpi.com

Table 3: Enzyme Inhibition Activity of this compound Derivatives

| Compound/Derivative | Target Enzyme | Activity | Source |

|---|---|---|---|

| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | p38α MAPK | Ki = 0.6 μM | researchgate.net |

| para-fluorophenyl substituted β-d-glucopyranosyl-thiosemicarbazone | Glycogen Phosphorylase | IC50 = 5.7 µM | mdpi.com |

Mechanisms of Tyrosinase Inhibition

Derivatives of this compound are investigated for their potential as tyrosinase inhibitors, a key enzyme in melanin (B1238610) biosynthesis. Understanding their mechanism of action is crucial for developing agents to treat hyperpigmentation disorders. The inhibition of tyrosinase can occur through several mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition.

Competitive inhibitors typically resemble the enzyme's natural substrate (like L-tyrosine) and bind to the active site, preventing the substrate from binding. Many phenolic compounds, for instance, act as competitive inhibitors by chelating the copper ions within the tyrosinase active site. In contrast, non-competitive inhibitors bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. Uncompetitive inhibitors bind only to the enzyme-substrate complex, while mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

Research on structurally related compounds provides insight into the potential mechanisms for this compound derivatives. For example, a thiophenyl derivative of 2,4-dihydroxycinnamic acid has demonstrated potent inhibition of the monophenolase activity of mushroom tyrosinase with a very low IC₅₀ value of 0.013 μM. Similarly, a thiophene chalcone derivative containing a 2,4-dihydroxyphenyl group showed strong competitive inhibition against mushroom tyrosinase, with IC₅₀ values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. Enzyme kinetics and molecular docking studies of this compound indicated that it fits well into the active site of tyrosinase, directly inhibiting its function.

The presence of the fluorophenyl group can also influence activity. Studies on derivatives with a 3-chloro-4-fluorophenyl motif have been conducted to identify tyrosinase inhibitors, suggesting that the specific halogen substitution pattern on the phenyl ring is a key determinant of inhibitory potency. The mechanism for these compounds involves a network of interactions with the copper ions and specific amino acid residues within the catalytic cavity of the enzyme.

Table 1: Inhibitory Activity of Structurally Related Thiophenol Derivatives against Tyrosinase

| Compound Class | Specific Derivative Example | Target Enzyme Activity | Inhibition Constant (IC₅₀) | Inhibition Type |

|---|---|---|---|---|

| Thiophenyl Cinnamic Acid Derivatives | Thiophenyl derivative of 2,4-dihydroxycinnamic acid | Monophenolase | 0.013 µM | Not Specified |

| Thiophene Chalcone Derivatives | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Tyrosine Hydroxylase | 0.013 µM | Competitive |

Inhibition of Glycosidase and Amylase Enzymes

In the context of managing type 2 diabetes, inhibiting carbohydrate-digesting enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy. By slowing the breakdown of complex carbohydrates into absorbable glucose, inhibitors of these enzymes can help manage postprandial hyperglycemia. Derivatives of this compound have been explored for this purpose.

The mechanisms of inhibition can be competitive, non-competitive, or mixed, similar to tyrosinase inhibition. For instance, a study of quinoline-1,3,4-oxadiazole conjugates, including a derivative containing a 4-fluorophenyl group, demonstrated potent α-glucosidase inhibition. Specifically, the para-fluoro substituted benzyl analogue (compound 4k ) showed an IC₅₀ value of 23.69 µM, which was twice as potent as its meta-fluoro counterpart. Kinetic studies of similar compounds revealed a mixed-type inhibition, suggesting they bind to both the free α-glucosidase enzyme and the enzyme-substrate complex. This dual binding can decrease systemic glucose concentration by inhibiting the enzyme's hydrolytic activity and slowing the release of glucose product.

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of a Related 4-Fluorophenyl Derivative

| Compound Example | Target Enzyme | Inhibition Constant (IC₅₀) | Mode of Inhibition | Reference Standard (Acarbose) IC₅₀ |

|---|---|---|---|---|

| para-fluoro substituted quinoline-1,3,4-oxadiazole (4k ) | α-Glucosidase | 23.69 µM | Not specified | 17.85 µM |

| Synthetic Benzothiazine Derivative (FA2) | α-Glucosidase | 5.17 ± 0.28 µM | Non-competitive | Not specified |

| Synthetic Benzothiazine Derivative (FA2) | α-Amylase | 18.82 ± 0.89 µM | Non-competitive | Not specified |

| 3'-Geranylchalconaringenin | α-Glucosidase | 1.08 µM | Competitive, Irreversible | 51.30 µM |

Methodologies for Drug Target Identification and Validation

Application of Biochemical and Phenotypic Screening Methods

Identifying the specific molecular targets of bioactive compounds like this compound derivatives is essential for understanding their mechanism of action and for rational drug design. Two primary strategies are employed: target-based screening and phenotypic screening.

Target-based screening involves testing a compound directly against a purified, known protein target in a biochemical assay to measure changes in the protein's function. This approach is highly effective when a specific target has already been validated.

Phenotypic screening, however, is an unbiased approach that identifies molecules capable of producing a desired change in a cell, tissue, or whole organism's phenotype without a preconceived target. This method is particularly powerful for discovering first-in-class therapeutics because it can uncover novel druggable proteins and complex biological mechanisms. Once a "hit" compound is identified through a phenotypic screen, target deconvolution or identification studies are performed to determine its molecular target(s).

Several label-free biochemical methods can be used for target identification post-phenotypic screening. These methods are based on detecting changes in a protein's stability when bound to a drug. One such technique is cellular thermal proteome profiling (TPP), where cells are heated after being treated with a compound. The target protein, stabilized by binding to the compound, will denature and become insoluble at a higher temperature than unbound proteins. This shift in thermal stability allows for the identification of the target protein from the cell lysate.

Supramolecular Chemistry of 4 4 Fluorophenyl Thiophenol Derivatives

Formation of Molecular Adducts and Host-Guest Interactions

The formation of molecular adducts and the participation of 4-(4-fluorophenyl)thiophenol derivatives in host-guest interactions are governed by a variety of non-covalent forces. The thiol group (–SH) is a known hydrogen bond donor and acceptor, while the fluorophenyl ring introduces the potential for halogen bonding and specific types of π-π stacking.

The thiol functional group can engage in S-H/π interactions, where the thiol proton interacts with the electron-rich face of an aromatic ring. nih.gov Thiol-aromatic interactions have been identified as significant contributors to the stability of molecular structures in various contexts, from small molecules to complex protein assemblies. nih.gov In the case of this compound, the thiol proton could interact with the π-system of another aromatic molecule, or intramolecularly with its own fluorophenyl ring, influencing its conformational preferences.

The presence of a fluorine atom on the phenyl ring significantly alters the electronic properties of the aromatic system, making it electron-deficient. This fluorination can lead to specific intermolecular interactions. For instance, the fluorine atom can act as a halogen bond acceptor or, in some cases, a weak donor. More significantly, the electron-deficient nature of the fluorinated ring influences its π-π stacking behavior. Studies on fluorinated benzenes have shown that fluorine substitution can disrupt traditional π-π stacking, favoring offset or edge-to-face arrangements. rsc.orgrsc.org

Furthermore, the interaction between an electron-deficient fluorinated aromatic ring and an electron-rich aromatic ring can be particularly strong. This has been observed in complexes of hexafluorobenzene (B1203771) with benzene, where a parallel-displaced stacking arrangement is favored due to favorable electrostatic interactions. nih.govlibretexts.org This suggests that this compound could form stable adducts with electron-rich aromatic compounds.

The table below summarizes the types of non-covalent interactions that are likely to be involved in the formation of molecular adducts with this compound derivatives, based on studies of analogous systems.

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Thiol (S-H) | Thiol (S) or other H-bond acceptors | Formation of dimeric or polymeric chains. |

| S-H/π Interactions | Thiol (S-H) | Aromatic π-system | Directional interaction influencing conformational stability. nih.gov |

| Halogen Bonding | C-F | Electron-rich atoms (e.g., S, N, O) | Directional interaction contributing to crystal packing. |

| π-π Stacking | Fluorophenyl ring | Aromatic π-system | Can be repulsive or attractive depending on the nature of the interacting ring; often results in offset or edge-to-face geometries. rsc.orgresearchgate.net |

Design of Supramolecular Systems with Tunable Properties

The unique combination of functional groups in this compound makes it an interesting building block for the design of supramolecular systems with properties that can be tuned for specific applications. The ability to modify the electronic nature of the aromatic ring through fluorination, and the reactivity of the thiol group, provide handles for controlling the self-assembly process.

By systematically varying the substitution pattern on the aromatic ring, it is possible to modulate the strength and directionality of the non-covalent interactions. For example, the introduction of additional electron-withdrawing or electron-donating groups could fine-tune the electrostatic potential of the aromatic ring, thereby influencing its stacking interactions with other molecules. researchgate.net This principle is fundamental in crystal engineering, where the goal is to control the formation of crystalline solids with desired structures and properties. rsc.org

The thiol group offers a versatile platform for derivatization. It can be deprotonated to form a thiolate, which is a strong nucleophile and can coordinate to metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). wikipedia.org The properties of these materials, such as their porosity, catalytic activity, or photoluminescence, can be tuned by the choice of the metal ion and the organic linker. The fluorophenyl group in such a linker would influence the packing of the framework and could introduce fluorine-specific properties.

Moreover, the self-assembly of thiols on metal surfaces, particularly gold, is a well-established method for creating self-assembled monolayers (SAMs). libretexts.org The structure and properties of these monolayers are determined by the interactions between the headgroup (thiol), the alkyl chain (if present), and the terminal functional group. For an aromatic thiol like this compound, the interactions between the aromatic rings would play a crucial role in the packing of the monolayer. The fluorine substituent would influence these interactions, potentially leading to monolayers with different packing densities, orientations, and surface properties compared to non-fluorinated analogues. nih.gov The ability to create patterned surfaces with distinct regions of fluorinated and non-fluorinated thiols could lead to the development of surfaces with tunable wettability or protein adsorption characteristics.

The table below provides examples of how the modification of this compound could be used to design supramolecular systems with tunable properties.

| Modification Strategy | Resulting System | Tunable Property | Potential Application |

| Substitution on the Phenyl Ring | Crystalline co-crystals | Crystal packing, melting point, solubility | Pharmaceuticals, organic electronics |

| Deprotonation and Coordination to Metals | Metal-Organic Frameworks (MOFs) | Porosity, gas adsorption, catalysis | Gas storage, separation, catalysis |

| Self-Assembly on Metal Surfaces | Self-Assembled Monolayers (SAMs) | Surface energy, wettability, biocompatibility | Biosensors, anti-fouling coatings |

| Derivatization of the Thiol Group | Disulfides, Thioethers | Redox activity, conformational flexibility | Redox-responsive materials, molecular switches |

Conclusion and Future Research Directions

Synthesis and Functionalization Advancements

The synthesis of 4-(4-Fluorophenyl)thiophenol and its derivatives is primarily achieved through well-established cross-coupling reactions, which allow for the precise construction of the biphenyl (B1667301) framework. The subsequent functionalization of this core structure can be targeted at either the reactive thiol group or the aromatic rings, offering a versatile platform for creating a diverse range of molecules with tailored properties.

Synthesis of the Biphenyl Core

The construction of the 4-(4-fluorophenyl)benzene moiety, the backbone of the target compound, is most commonly accomplished using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a boronic acid or its ester with an aryl halide. For the synthesis of this compound, this can be achieved by reacting 4-mercaptophenylboronic acid with 1-fluoro-4-iodobenzene or a related aryl halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity.

Another classical method for the formation of the biaryl linkage is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of two aryl halides. While historically requiring harsh reaction conditions, modern advancements have introduced milder and more efficient protocols.

| Synthetic Method | Reactants | Catalyst/Reagent | General Conditions |

| Suzuki-Miyaura Coupling | 4-Mercaptophenylboronic acid + 1-Fluoro-4-iodobenzene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Anhydrous solvent, Inert atmosphere |

| Ullmann Condensation | 4-Halothiophenol derivative + 4-Fluoro-halobenzene | Copper catalyst | High temperatures, Polar aprotic solvent |

This table provides a general overview of common synthetic routes. Specific conditions and yields can vary based on the chosen reagents and catalysts.

Functionalization of the Thiol Group

The thiol (-SH) group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Alkylation: The thiol can be readily alkylated to form thioethers. This reaction typically proceeds via an S-alkylation mechanism where the thiolate anion, generated by treating the thiol with a base, acts as a nucleophile to displace a leaving group on an alkyl halide.

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions. The formation of disulfide bonds is a particularly important reaction in the context of self-assembled monolayers and dynamic covalent chemistry.

Michael Addition: As a potent nucleophile, the thiol group can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of carbon-sulfur bonds.

Functionalization of the Aromatic Rings

The biphenyl core of this compound can also be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the thiol and fluoro groups) will govern the regioselectivity of these reactions. The thiol group is an ortho-, para-directing group, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these electronic effects determines the position of incoming electrophiles.

Emerging Applications in Materials and Biological Sciences

The unique combination of a rigid, conjugated biphenyl structure, a surface-anchoring thiol group, and an electron-withdrawing fluorine atom makes this compound a valuable building block for advanced materials and a scaffold for biologically active molecules.

Applications in Materials Science

A primary area of application for this compound is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The thiol group provides a strong anchoring point to the gold surface, while the biphenyl units self-organize into densely packed, ordered layers. These SAMs can be used to modify the surface properties of materials, for instance, to control wettability, adhesion, and corrosion resistance.

The fluorinated nature of the molecule can significantly influence the properties of the resulting SAMs. The fluorine atom can alter the electronic properties of the monolayer, which is of particular interest in the field of molecular electronics . By incorporating these molecules into molecular junctions, researchers can study charge transport at the single-molecule level. The electron-withdrawing fluorine atom can modulate the energy levels of the molecular orbitals, thereby influencing the conductance of the molecular wire.

Furthermore, SAMs of biphenyl thiols, including fluorinated derivatives, have been utilized as precursors for the bottom-up synthesis of graphene . By cross-linking the aromatic molecules within the SAM and subsequent annealing, it is possible to create high-quality, single-layer graphene sheets.

| Application Area | Key Feature of this compound | Resulting Property/Function |

| Self-Assembled Monolayers (SAMs) | Thiol group for surface anchoring, rigid biphenyl core for ordering. | Controlled surface properties (wettability, adhesion). |

| Molecular Electronics | Fluorine atom's electronic effect, conjugated biphenyl system. | Tunable charge transport properties in molecular junctions. |

| Graphene Synthesis | Aromatic structure, ability to form ordered monolayers. | Precursor for high-quality, bottom-up graphene fabrication. |

This interactive table summarizes the key applications of this compound in materials science.

Applications in Biological Sciences

The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

While specific biological studies on this compound are emerging, research on related fluorinated biphenyl and thiol-containing compounds suggests potential applications. For instance, fluorinated biphenyl derivatives have been investigated for their antimicrobial and anticancer activities nih.govnih.gov. The thiol group can also play a crucial role in biological systems, for example, by interacting with metalloenzymes or participating in redox processes. The para-fluoro-thiol reaction has been utilized to conjugate various thiols to peptides, imparting antimicrobial potency nih.gov. This suggests that this compound could serve as a valuable synthon for creating novel therapeutic agents.

Challenges and Perspectives in Biphenyl Thiol Chemistry Research

Despite the significant progress in the synthesis and application of biphenyl thiols, several challenges remain, and new research directions are continuously emerging.

Challenges in Synthesis and Functionalization

One of the primary challenges in the synthesis of functionalized biphenyl thiols is achieving high regioselectivity , particularly in electrophilic substitution reactions on asymmetrically substituted biphenyl cores. The synthesis of sterically hindered or electronically complex biphenyl thiols can also be challenging, often requiring carefully optimized reaction conditions and specialized catalysts. The development of more efficient and sustainable synthetic methods, such as C-H activation strategies, is an active area of research. Another challenge lies in the synthesis of asymmetric biphenyls , where controlling the coupling of two different aryl partners without significant homocoupling can be difficult beilstein-journals.orgwikipedia.org.

Emerging Research Directions

The future of biphenyl thiol chemistry is poised for exciting advancements. In materials science, there is a growing interest in the development of dynamic and responsive materials based on disulfide bond exchange in biphenyl thiol-derived systems. These materials could find applications in self-healing coatings, smart sensors, and drug delivery systems. The exploration of biphenyl thiols in optoelectronic devices , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is another promising avenue.

In the biological sciences, the systematic exploration of the structure-activity relationships of functionalized biphenyl thiols is expected to yield novel drug candidates with improved efficacy and selectivity. The use of biphenyl thiols as molecular probes for studying biological processes and as ligands for targeted drug delivery systems is also a burgeoning field of research.

Q & A

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Q. What steps validate the reproducibility of synthetic procedures for this compound across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.